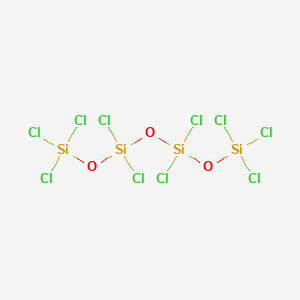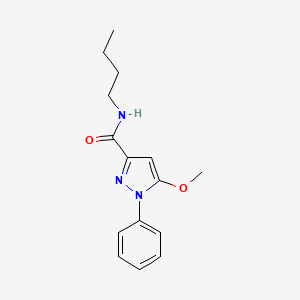![molecular formula C19H30O B14632249 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane CAS No. 53832-42-1](/img/structure/B14632249.png)
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane is an organic compound characterized by its unique structure, which includes an oxirane ring and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing catalysts to enhance reaction rates and selectivity. The choice of catalysts and reaction conditions can significantly impact the overall yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction typically produces diols .
Aplicaciones Científicas De Investigación
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Ethylphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine: This compound shares a similar phenyl group but differs in its overall structure and reactivity.
1,4-Dimethylbenzene: While structurally simpler, it provides a basis for understanding the reactivity of substituted phenyl compounds.
Uniqueness
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane is unique due to its combination of an oxirane ring and a substituted phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
53832-42-1 |
|---|---|
Fórmula molecular |
C19H30O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
3-[6-(4-ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C19H30O/c1-5-16-10-12-17(13-11-16)8-6-7-15(2)9-14-18-19(3,4)20-18/h10-13,15,18H,5-9,14H2,1-4H3 |
Clave InChI |
JRIXQIJWSHCTNA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CCCC(C)CCC2C(O2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


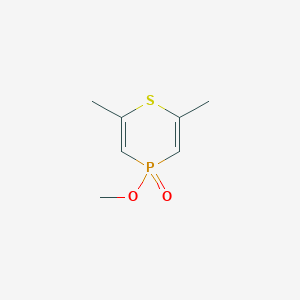
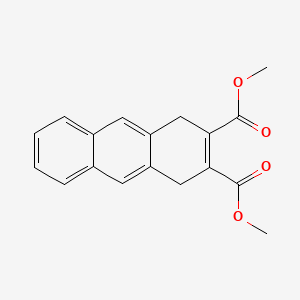



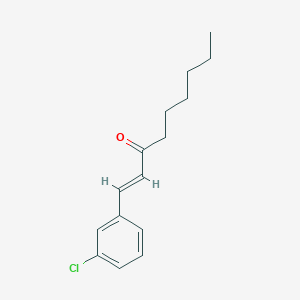

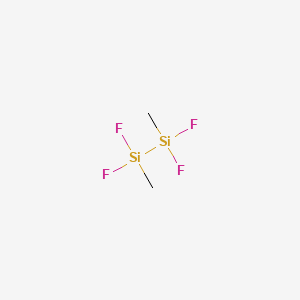
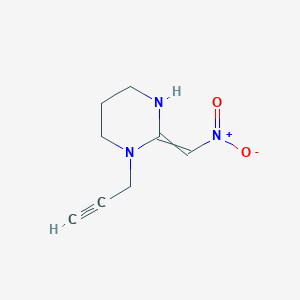
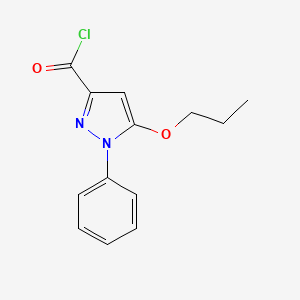
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
